molecular formula C9H9ClN2O2 B13215320 4-Chloro-2-cyclobutylpyrimidine-5-carboxylic acid

4-Chloro-2-cyclobutylpyrimidine-5-carboxylic acid

Cat. No.: B13215320
M. Wt: 212.63 g/mol
InChI Key: NCFZCHAZHRSFTF-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclobutylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H9ClN2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a chloro group at position 4, a cyclobutyl group at position 2, and a carboxylic acid group at position 5. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclobutylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclobutyl-4,6-dichloropyrimidine with a suitable carboxylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclobutylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-2-cyclobutylpyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclobutylpyrimidine-5-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-cyclobutylpyrimidine-5-carboxylic acid is unique due to the presence of both a chloro group and a cyclobutyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

4-chloro-2-cyclobutylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H9ClN2O2/c10-7-6(9(13)14)4-11-8(12-7)5-2-1-3-5/h4-5H,1-3H2,(H,13,14)

InChI Key

NCFZCHAZHRSFTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC=C(C(=N2)Cl)C(=O)O

Origin of Product

United States

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